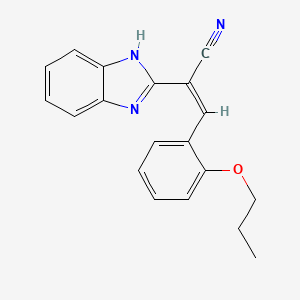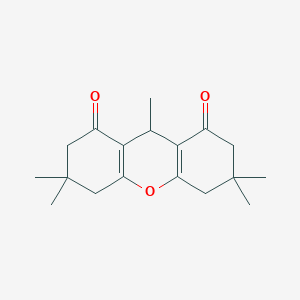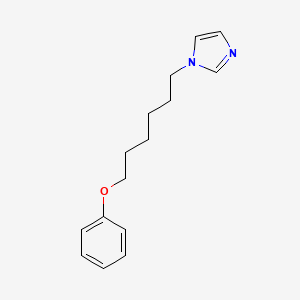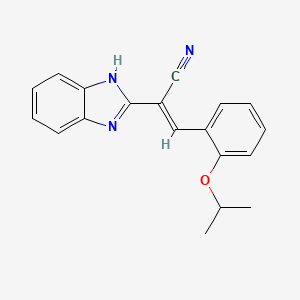
2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BIA is a small molecule that has been synthesized through various methods and has been found to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a role in cell signaling and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been found to exhibit significant biological activity at low concentrations, making it a cost-effective compound to use in experiments. However, one limitation of using 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile. One area of research is the development of 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile, which may lead to the development of more potent and specific inhibitors of tyrosine kinases, COX-2, and topoisomerase II. Additionally, further studies are needed to determine the efficacy of 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile in vivo and its potential use as a therapeutic agent for cancer, inflammation, and microbial infections.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been found to exhibit significant biological activity, making it a promising compound for various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-isopropoxyphenyl)acrylonitrile has been studied for its potential use as an antimicrobial agent, as it has been found to exhibit activity against various bacteria and fungi.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-propan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13(2)23-18-10-6-3-7-14(18)11-15(12-20)19-21-16-8-4-5-9-17(16)22-19/h3-11,13H,1-2H3,(H,21,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHSYDWSXXLNHO-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B3839707.png)
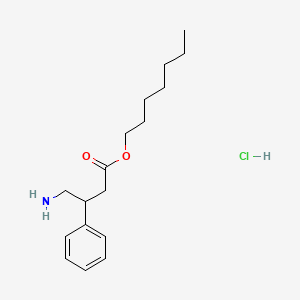
![N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenylalanine](/img/structure/B3839727.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3839743.png)
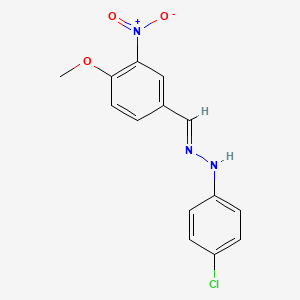
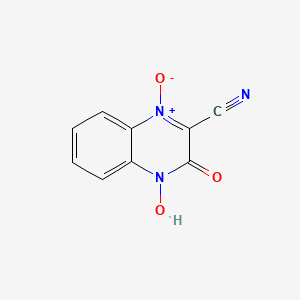


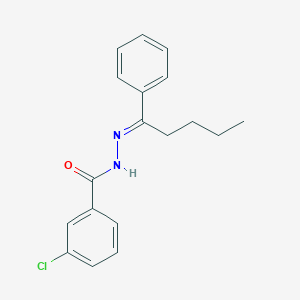
![2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3839775.png)
